rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, trans
Description
rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, trans, is a cyclopropane derivative featuring a trans-configuration at the cyclopropane ring. The compound includes a 4-(trifluoromethyl)phenyl substituent, which confers unique physicochemical properties due to the electron-withdrawing trifluoromethyl (-CF₃) group. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
819046-96-3 |
|---|---|
Molecular Formula |
C10H11ClF3N |
Molecular Weight |
237.65 g/mol |
IUPAC Name |
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H/t8-,9+;/m0./s1 |
InChI Key |
ZUMKIWBUIXZLJW-OULXEKPRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, trans (CAS Number: 1820583-77-4) is a cyclopropanamine derivative with significant biological activity. Its molecular formula is C10H11ClF3N, and it has garnered attention for its potential therapeutic applications and mechanisms of action in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C10H11ClF3N |
| Molecular Weight | 237.6492 g/mol |
| SMILES | N[C@@H]1C[C@H]1c1ccc(cc1)C(F)(F)F.Cl |
| CAS Number | 1820583-77-4 |
Research indicates that rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride interacts with various neurotransmitter systems, particularly focusing on monoaminergic pathways. Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI), which could influence mood regulation and anxiety disorders.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antidepressant Activity : In preclinical models, the compound exhibited significant antidepressant-like effects, which were comparable to established SSRIs. Behavioral assays demonstrated increased locomotion and reduced immobility in forced swim tests, indicating enhanced serotonergic activity .
- Neuroprotective Effects : The compound's neuroprotective properties were evaluated in vitro using neuronal cell cultures exposed to oxidative stress. Results showed a marked reduction in cell death and apoptosis markers, suggesting that it may confer protection against neurodegenerative processes .
Case Study 1: Depression Model
In a study published by the Journal of Medicinal Chemistry, researchers administered rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride to rodent models exhibiting depressive behaviors. The treatment resulted in a statistically significant improvement in depressive symptoms compared to control groups treated with saline or placebo .
Case Study 2: Anxiety Disorders
Another investigation focused on the anxiolytic properties of this compound. Using the elevated plus maze test, subjects treated with the compound displayed increased time spent in open arms, indicating reduced anxiety levels. This effect was attributed to modulation of serotonin receptors .
Toxicological Data
The safety profile of rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride has been assessed through various toxicity studies:
| Toxicity Parameter | Result |
|---|---|
| Acute Oral Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
These findings underscore the necessity for careful handling and further investigation into long-term effects and safety in humans.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.
Case Study: Antidepressant Activity
A study investigated the effects of various cyclopropanamine derivatives on serotonin receptors. The results indicated that rac-(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride exhibited significant binding affinity to the 5-HT_2A receptor, suggesting potential antidepressant properties .
Neuroscience Research
This compound is being explored for its effects on neurotransmitter systems. Its ability to modulate receptor activity makes it a candidate for studying neuropsychiatric disorders.
Case Study: Neurotransmitter Modulation
Research demonstrated that this compound could influence dopamine and norepinephrine levels in animal models, providing insights into its role as a possible treatment for attention deficit hyperactivity disorder (ADHD). The findings suggest a mechanism through which it may enhance cognitive function .
Fluorinated Compounds in Drug Development
The incorporation of fluorine atoms in drug design has been shown to improve metabolic stability and efficacy. The trifluoromethyl group present in this compound is of particular interest in the development of new medications.
Data Table: Comparison of Fluorinated vs Non-Fluorinated Compounds
| Compound Type | Stability | Efficacy | Bioavailability |
|---|---|---|---|
| Fluorinated Compounds | High | Enhanced | Improved |
| Non-Fluorinated Compounds | Moderate | Standard | Variable |
Chemical Reactions Analysis
Gold(I)-Catalyzed Cyclopropanation
Allylic gold carbenes, generated via retro-Buchner reactions, enable stereoselective cis-vinylcyclopropanation of alkenes. For example, cycloheptatriene derivatives react with styrenes to form cyclopropanes with high cis selectivity under optimized conditions (75°C, ethyl acetate solvent, [(Johnphos)Au(MeCN)]SbF₆ catalyst) .
| Reaction Parameter | Conditions |
|---|---|
| Catalyst | [(Johnphos)Au(MeCN)]SbF₆ |
| Solvent | Ethyl acetate |
| Temperature | 75°C |
| Selectivity | cis: 95%, trans: 5% (initial ratio) |
This method highlights the role of ligand steric effects and solvent polarity in controlling stereoselectivity .
Photocycloaddition Reactions
Cyclopropane derivatives are prone to [2+2] photocycloadditions. For instance, N-cinnamyl-4-vinyloxazolidin-2-one undergoes diastereoselective [2+2] reactions to form bicyclic structures, with steric and electronic factors governing product distribution . Such reactions could apply to the trifluoromethylphenyl substituent in the target compound, influencing reactivity toward ring-opening or cross-coupling pathways.
Stereochemical Stability and Isomerization
The trans configuration of the cyclopropane ring is critical for biological activity. Studies on similar compounds reveal:
-
Thermal Isomerization : At elevated temperatures (120°C), cis-cyclopropanes isomerize to trans isomers, reaching equilibrium ratios (e.g., cis:trans = 1:3 in styrene derivatives) .
-
Catalytic Influence : Gold(I) complexes stabilize transition states, reducing activation energy for stereochemical interconversion .
Amine Hydrochloride Salt
The hydrochloride salt enhances aqueous solubility and stability. Key reactions include:
-
Deprotonation : Under basic conditions (e.g., NaOH), the amine is liberated, enabling nucleophilic reactions (e.g., alkylation, acylation).
-
Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful in medicinal chemistry applications .
Trifluoromethylphenyl Group
-
Electron-Withdrawing Effects : The -CF₃ group deactivates the phenyl ring, directing electrophilic substitution to the meta position.
-
Cross-Coupling Reactions : Participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis .
Comparative Reactivity with Structural Analogs
The trifluoromethyl group differentiates this compound from bromo- or methyl-substituted analogs. Key contrasts include:
| Compound | Substituent | Reactivity Profile |
|---|---|---|
| rac-(1R,2S)-2-(4-Bromophenyl)cyclopropanamine | Br | Enhanced cross-coupling activity |
| rac-(1R,2S)-2-(4-Methylphenyl)cyclopropanamine | CH₃ | Increased metabolic stability |
| Target Compound | CF₃ | Improved electrophilic resistance |
The CF₃ group reduces electron density on the cyclopropane ring, slowing ring-opening reactions compared to electron-rich analogs .
Catalytic and Biological Interactions
-
Enzyme Binding : The rigid cyclopropane scaffold mimics peptide bonds, enabling interactions with proteases or kinases.
-
Metal Coordination : The amine group coordinates to transition metals (e.g., Cu, Au), facilitating catalytic applications in asymmetric synthesis .
Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related cyclopropanamine derivatives, highlighting substituent effects, molecular properties, and applications:
*Calculated molecular weight for target compound (C₁₀H₁₁ClF₃N):
C (12 × 10) + H (1 × 11) + Cl (35.5) + F₃ (19 × 3) + N (14) = 237.5 g/mol.
Key Findings from Comparative Analysis:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., -CF₃, -Br) : Increase lipophilicity and resistance to oxidative metabolism. The -CF₃ group in the target compound may enhance blood-brain barrier penetration compared to -Br or -F analogs .
- Electron-Donating Groups (e.g., -OCH₃, -OC₂H₅) : Improve solubility but may reduce metabolic stability. Ethoxy and methoxy derivatives () are more hydrophilic than the target compound .
- Halogenated Derivatives : Fluorine and bromine substituents () balance electronegativity and steric effects, often optimizing receptor binding affinity.
Stereochemical Considerations :
The trans-configuration in cyclopropanamine derivatives is critical for maintaining planar rigidity, which influences interactions with biological targets. For example, trans-isomers often exhibit higher binding specificity than cis counterparts in receptor studies .
Brominated analogs () may face synthesis challenges, as indicated by their discontinued status . Fluorinated derivatives () are prioritized in drug discovery for their balance of bioavailability and metabolic stability .
Q & A
Q. Table 1: Comparison of Catalysts for Cyclopropanation
| Catalyst | ee (%) | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ | 85 | 72 | CH₂Cl₂, -20°C, 12h | |
| Cu(I)-Box | 78 | 65 | Toluene, 0°C, 24h | |
| Rh(II)-PYBOX | 92 | 68 | MeCN, -40°C, 6h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
